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Compound of Interest

Compound Name:
3-Fluoro-6-methylpyridine-2-

carboxylic acid

Cat. No.: B567507 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This document provides a detailed predictive analysis of the spectral data for

3-Fluoro-6-methylpyridine-2-carboxylic acid (CAS: 1256806-43-5), a key heterocyclic

building block in medicinal chemistry and materials science. Due to the limited availability of

public experimental spectra, this guide synthesizes predicted data based on established

spectroscopic principles, offering a robust reference for compound verification and

characterization.

Molecular Structure and Properties
IUPAC Name: 3-Fluoro-6-methylpyridine-2-carboxylic acid

Molecular Formula: C₇H₆FNO₂

Molecular Weight: 155.13 g/mol

CAS Number: 1256806-43-5

Physical Form: Solid

Predicted Spectroscopic Data
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The following tables summarize the predicted spectral data for 3-Fluoro-6-methylpyridine-2-
carboxylic acid. These predictions are derived from the analysis of its functional groups and

structural similarity to related compounds.

Infrared (IR) Spectroscopy
The IR spectrum is predicted to be dominated by features of the carboxylic acid and the

substituted pyridine ring.

Functional Group Vibration Type
Predicted

Wavenumber (cm⁻¹)
Intensity

O-H (Carboxylic Acid) Stretching 3300 - 2500 Broad, Strong

C-H (Aromatic/Methyl) Stretching 3100 - 2850 Medium

C=O (Carboxylic Acid) Stretching 1760 - 1690 Strong, Sharp

C=C / C=N (Pyridine

Ring)
Stretching 1600 - 1450 Medium to Strong

O-H (Carboxylic Acid) Bending 1440 - 1395 Medium

C-O (Carboxylic Acid) Stretching 1320 - 1210 Strong

C-F (Aryl Fluoride) Stretching 1250 - 1100 Strong

Prediction basis: Carboxylic acids exhibit a characteristic very broad O-H stretch from 3300-

2500 cm⁻¹ and a strong C=O stretch between 1760-1690 cm⁻¹.[1][2] Aromatic rings show C=C

stretching in the 1600-1400 cm⁻¹ region.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F) in a solvent like DMSO-d₆.

¹H NMR Spectroscopy
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Proton Environment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration

COOH Carboxylic Acid > 12.0 Singlet, Broad 1H

H-4 Pyridine Ring 7.8 - 8.2
Doublet of

doublets (dd)
1H

H-5 Pyridine Ring 7.3 - 7.6
Doublet of

doublets (dd)
1H

CH₃ Methyl Group 2.5 - 2.7 Singlet 3H

Prediction basis: The acidic proton of a carboxylic acid typically appears as a broad singlet

downfield, often above 12 ppm.[2] Protons on the pyridine ring will be in the aromatic region,

with splitting patterns determined by coupling to adjacent protons and the fluorine atom. The

methyl group attached to the ring is expected around 2.5 ppm.[4]

¹³C NMR Spectroscopy

Carbon Environment
Predicted Chemical Shift (δ,

ppm)

C=O Carboxylic Acid 165 - 175

C-3 Pyridine Ring (C-F) 155 - 165 (d, ¹JCF)

C-6 Pyridine Ring (C-CH₃) 150 - 160

C-2 Pyridine Ring (C-COOH) 145 - 155

C-4 Pyridine Ring 135 - 145 (d)

C-5 Pyridine Ring 120 - 130 (d)

CH₃ Methyl Group 18 - 25

Prediction basis: Carboxyl carbons resonate in the 165-185 δ range.[2] The carbon directly

bonded to fluorine (C-3) will show a large coupling constant (¹JCF) and a significant downfield

shift. Other ring carbons will show smaller C-F couplings.
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¹⁹F NMR Spectroscopy

Fluorine Environment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

F-3 Pyridine Ring -110 to -140 Multiplet

Prediction basis: The chemical shift for fluorine on an aromatic ring is typically in this range.

The signal will be split by coupling to the adjacent aromatic protons (H-4 and H-5).

Mass Spectrometry (MS)
m/z Value Predicted Ion Notes

155 [M]⁺ Molecular Ion

138 [M - OH]⁺ Loss of hydroxyl radical

110 [M - COOH]⁺
Loss of carboxylic acid group

(decarboxylation)

45 [COOH]⁺ Carboxyl fragment

Prediction basis: The primary fragmentation pathway for carboxylic acids involves the loss of

the hydroxyl group or the entire carboxyl group.[5] The molecular ion peak corresponding to the

molecular weight should be observable.

Experimental Protocols
The following are generalized protocols for acquiring high-quality spectral data for a solid

organic compound like 3-Fluoro-6-methylpyridine-2-carboxylic acid.

Infrared (IR) Spectroscopy Protocol (ATR)
Sample Preparation: Ensure the sample is dry and pure. No extensive preparation is needed

for Attenuated Total Reflectance (ATR) IR.

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a

diamond crystal).
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Background Scan: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric H₂O and CO₂ signals.

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply

pressure using the anvil to ensure good contact.

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000-400

cm⁻¹ range with a resolution of 4 cm⁻¹.

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it

in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount

of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

Instrument Tuning: Insert the NMR tube into the spectrometer. Tune and match the probe for

the desired nuclei (¹H, ¹³C, ¹⁹F). Shim the magnetic field to achieve high homogeneity.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required due to the low natural abundance of ¹³C.

¹⁹F NMR Acquisition: Acquire the spectrum using a standard pulse sequence, referencing

appropriately.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

raw FID data. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the TMS

peak (0.00 ppm).

Mass Spectrometry (MS) Protocol (ESI)
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Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI)

source. The ESI source can be operated in either positive or negative ion mode.

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g.,

5-10 µL/min) using a syringe pump.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Optimize source parameters such as capillary voltage and cone voltage to maximize the

signal of the molecular ion.

Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative

mode) and major fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the complete spectral characterization of

3-Fluoro-6-methylpyridine-2-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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